![molecular formula C10H17I B2632557 1-Iodo-3-pentylbicyclo[1.1.1]pentane CAS No. 212386-74-8](/img/structure/B2632557.png)
1-Iodo-3-pentylbicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-pentylbicyclo[1.1.1]pentane is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure, which is a highly strained three-dimensional scaffold. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of an iodine atom and a pentyl group attached to the bicyclo[1.1.1]pentane core adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-pentylbicyclo[1.1.1]pentane can be synthesized through the reaction of [1.1.1]propellane with iodine and a pentyl halide under specific conditions. The reaction typically involves the use of a radical initiator to facilitate the addition of the iodine and pentyl groups to the propellane core .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of photochemical reactions under visible light has also been explored to achieve efficient synthesis of bicyclo[1.1.1]pentane derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-pentylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of hydrocarbons.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted bicyclo[1.1.1]pentane derivatives.
- Alcohols and ketones from oxidation reactions.
- Hydrocarbons from reduction reactions .
Scientific Research Applications
1-Iodo-3-pentylbicyclo[1.1.1]pentane has several scientific research applications:
Medicinal Chemistry: Used as a bioisostere for phenyl rings, enhancing the pharmacokinetic properties of drug candidates.
Materials Science: Employed in the synthesis of novel polymers and materials with unique mechanical properties.
Chemical Biology: Utilized in the development of molecular probes and imaging agents.
Organic Synthesis: Acts as a versatile building block for the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 1-iodo-3-pentylbicyclo[1.1.1]pentane involves its ability to undergo various chemical transformations due to the strained nature of the bicyclo[1.1.1]pentane core. The iodine atom serves as a reactive site for substitution and cross-coupling reactions, while the pentyl group provides hydrophobic interactions in biological systems. The compound’s unique structure allows it to interact with molecular targets and pathways in a manner distinct from other less strained molecules .
Comparison with Similar Compounds
- 1-Iodo-3-methylbicyclo[1.1.1]pentane
- 1-Iodo-3-ethylbicyclo[1.1.1]pentane
- 1-Iodo-3-propylbicyclo[1.1.1]pentane
Comparison: 1-Iodo-3-pentylbicyclo[1.1.1]pentane is unique due to the longer pentyl chain, which can influence its solubility and hydrophobic interactions compared to its shorter-chain analogs. This can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in drug design and materials science .
Properties
IUPAC Name |
1-iodo-3-pentylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17I/c1-2-3-4-5-9-6-10(11,7-9)8-9/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCFTKZAHCSIOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]-4-PHENYLOXANE-4-CARBOXAMIDE](/img/structure/B2632475.png)
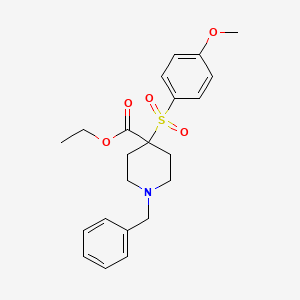
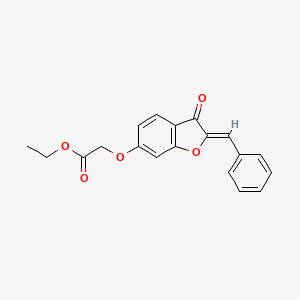
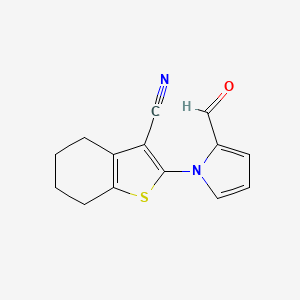
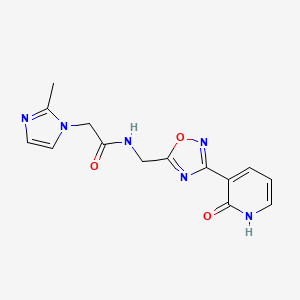
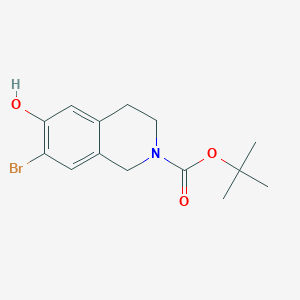
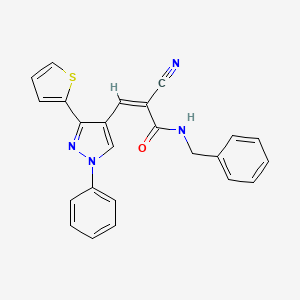

![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2632490.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide](/img/structure/B2632491.png)
![diethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2632492.png)
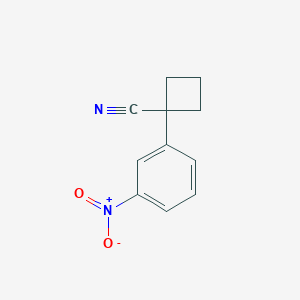
![1-(2-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2632496.png)
